N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE

Übersicht

Beschreibung

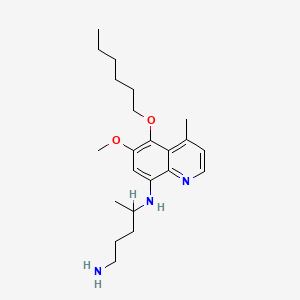

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE is a complex organic compound with a unique structure that includes a quinoline moiety substituted with hexyloxy and methoxy groups

Vorbereitungsmethoden

The synthesis of N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE involves multiple steps. The general synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the hexyloxy and methoxy groups at the desired positions.

Attachment of the Pentanediamine Moiety: The final step involves the attachment of the pentanediamine moiety to the substituted quinoline core through a series of amination reactions.

Analyse Chemischer Reaktionen

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

Amination: The pentanediamine moiety can participate in further amination reactions to form more complex derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pentanediamine moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE include:

1,4-Pentanediamine, N1,N1-diethyl-: This compound has a similar pentanediamine core but different substituents on the quinoline moiety.

N4-(5-Chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine: This compound has a chloro substituent instead of hexyloxy and methoxy groups.

1,4-Pentanediamine, N1,N4-bis(3-aminopropyl)-: This compound has additional amine groups attached to the pentanediamine core.

The uniqueness of this compound lies in its specific substitution pattern on the quinoline moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE is a complex organic compound with significant potential in biological applications due to its unique structural features. This compound, which incorporates a quinoline moiety along with hexyloxy and methoxy substituents, has been the subject of various studies aimed at elucidating its biological activity, particularly in relation to its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : 4-N-(5-hexyloxy-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine

- Molecular Formula : C22H35N3O2

- Molecular Weight : 373.541 g/mol

Synthesis Pathway

The synthesis of this compound involves several key steps:

- Formation of the Quinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The quinoline core undergoes substitution to introduce hexyloxy and methoxy groups.

- Attachment of the Pentanediamine Moiety : Final amination reactions attach the pentanediamine to the substituted quinoline core.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has been tested against several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 3.1 |

| HCT 116 (Colorectal) | 3.7 |

| H460 (Lung) | 2.2 |

| HEK 293 (Non-cancerous) | 5.3 |

These results suggest that the compound selectively inhibits cancer cell proliferation while showing less toxicity towards non-cancerous cells .

Antibacterial Activity

In addition to its antiproliferative properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria. For instance, it showed significant efficacy against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Antioxidative Activity

The antioxidative potential of this compound has also been evaluated. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound may help mitigate oxidative stress in biological systems .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Modulation : The pentanediamine moiety may form hydrogen bonds with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antiproliferative Effects

In a study examining novel quinoline derivatives, this compound was highlighted for its selective activity against breast cancer cells (MCF-7). The study concluded that the structural modifications significantly enhanced its biological activity compared to other derivatives lacking such substitutions .

Study on Antibacterial Properties

Another research effort focused on the antibacterial properties of compounds similar to this compound. It was found that the introduction of hydrophobic groups improved interaction with bacterial membranes, enhancing antibacterial efficacy .

Eigenschaften

IUPAC Name |

4-N-(5-hexoxy-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O2/c1-5-6-7-8-14-27-22-19(26-4)15-18(25-17(3)10-9-12-23)21-20(22)16(2)11-13-24-21/h11,13,15,17,25H,5-10,12,14,23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIBJGVCLJKGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C2=NC=CC(=C12)C)NC(C)CCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94388-52-0 (phosphate(1:2)salt) | |

| Record name | WR 242511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301001947 | |

| Record name | N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81358-96-5 | |

| Record name | WR 242511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.